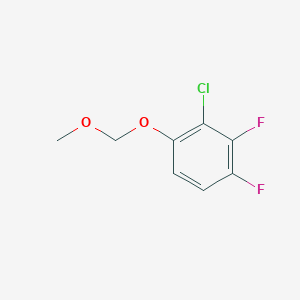

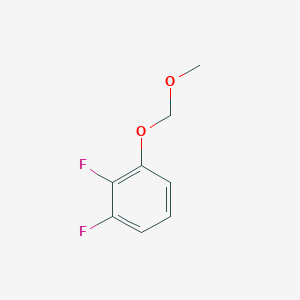

2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene

Vue d'ensemble

Description

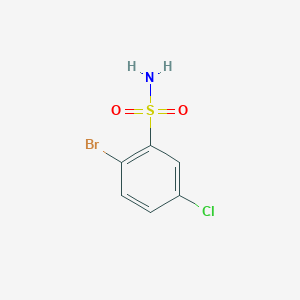

2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 749230-48-6 . It has a molecular weight of 208.59 and its molecular formula is C8H7ClF2O2 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and a methoxymethoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique

Polymerization Initiators

- Inifer Mechanism Study : A study by Dittmer, Pask, & Nuyken (1992) explored the use of a related compound, 1,4-bis(1-methoxy-1-methylethyl)benzene, as an initiator/transfer agent in cationic polymerizations. This compound's activation requires an excess of BCl3, suggesting potential applications in specialized polymerization processes.

Synthesis of Organic Functional Chemicals

- Anodic Oxidation for Perfluoro1,4-benzoquinones : Research by Nishiguchi et al. (2008) demonstrated that anodic oxidation of polyfluorinated benzene derivatives, including 1,4-difluoro groups, facilitates the formation of polyfluoro-1,4-benzoquinones. These compounds have potential applications in pharmaceuticals, electronics, and surfactants.

Copolymerization Processes

- Styrene Copolymerization : A study by Abdelhamid et al. (2021) investigated the synthesis and copolymerization of trisubstituted ethylenes, including various halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, with styrene. This research has implications for the development of new materials through copolymerization techniques.

Pharmaceutical and Chemical Synthesis

- Chiral Auxiliaries in Chemical Synthesis : Bhushan & Dubey (2012) in their research Bhushan & Dubey (2012) used amino acid amides with difluoro dinitro benzene moieties to create chiral derivatizing reagents. This technique is significant for the enantioseparation of compounds like selenomethionine, indicating potential in pharmaceutical synthesis.

Polymer Synthesis

- Novel Fluorine-containing Polyetherimide : Research by Yu Xin-hai (2010) on the synthesis of fluorine-containing polyetherimide using compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from 2-chloro-5-nitrobenzene trifluoride, highlights applications in advanced polymer materials.

Organic Synthesis

- Electrochemical Reduction in Organic Synthesis : A study on the electrochemical reduction of methyl triclosan, a compound related to 2-chloro-3,4-difluoro-1-(methoxymethoxy)benzene, by Peverly et al. (2014) indicates potential applications in organic synthesis, particularly in the formation of various organic compounds through electrochemical processes.

Safety and Hazards

The safety information available indicates that 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene is a potential hazard. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

The exact mode of action of 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene is currently unknown due to the lack of specific research on this compound . Based on its chemical structure, it may undergo nucleophilic reactions and reactions at the benzylic position , which could potentially influence its interaction with its targets.

Propriétés

IUPAC Name |

3-chloro-1,2-difluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2/c1-12-4-13-6-3-2-5(10)8(11)7(6)9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFLTBDTCYYEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230517 | |

| Record name | Benzene, 2-chloro-3,4-difluoro-1-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749230-48-6 | |

| Record name | Benzene, 2-chloro-3,4-difluoro-1-(methoxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749230-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-3,4-difluoro-1-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)phenyl]ethanone](/img/structure/B3282274.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3282279.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B3282311.png)

![4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B3282323.png)

![3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3282333.png)

![2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile](/img/structure/B3282359.png)